Chinnar

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

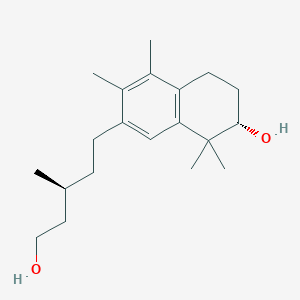

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(2S)-7-[(3S)-5-hydroxy-3-methylpentyl]-1,1,5,6-tetramethyl-3,4-dihydro-2H-naphthalen-2-ol |

InChI |

InChI=1S/C20H32O2/c1-13(10-11-21)6-7-16-12-18-17(15(3)14(16)2)8-9-19(22)20(18,4)5/h12-13,19,21-22H,6-11H2,1-5H3/t13-,19-/m0/s1 |

InChI Key |

PQDATHUEVFNPAK-DJJJIMSYSA-N |

Isomeric SMILES |

CC1=C(C(=CC2=C1CC[C@@H](C2(C)C)O)CC[C@H](C)CCO)C |

Canonical SMILES |

CC1=C(C(=CC2=C1CCC(C2(C)C)O)CCC(C)CCO)C |

Synonyms |

isofregenedadiol |

Origin of Product |

United States |

Foundational & Exploratory

Endemic Flora and Fauna of Chinnar Wildlife Sanctuary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the unique biodiversity of the Chinnar Wildlife Sanctuary, with a focus on its endemic flora and fauna. The sanctuary, located in the rain shadow region of the Western Ghats in Kerala, India, is a unique ecosystem characterized by dry deciduous forests, thorny scrublands, and a rich variety of life.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the biological resources of this region.

Endemic and Threatened Fauna

This compound Wildlife Sanctuary is a critical habitat for several endemic and threatened animal species. The unique climate and vegetation of the sanctuary support a diverse faunal population.

Mammals

The sanctuary is home to a significant population of mammals, including several endemic and endangered species.

One of the most notable residents is the Grizzled Giant Squirrel (Ratufa macroura), a near-threatened species for which this compound is one of the last remaining habitats.[4][5] Population studies have indicated a concerning decline in their numbers over the years.[4][6] Another rare mammal found in the sanctuary is the Manjampatti White Bison , a rare albino gaur.[2] Other important endemic or threatened mammals include the Nilgiri Tahr, Rusty-spotted Cat, and the Tufted Grey Langur.[2]

Table 1: Population Estimates of the Grizzled Giant Squirrel (Ratufa macroura) in this compound Wildlife Sanctuary

| Year of Study | Estimated Population/Density | Key Findings | Source |

| 1993 | 18 to 23 squirrels/sq km | Baseline data for future comparisons. | [6] |

| 2007 | 64 squirrels/sq km | A significant increase from the 1993 estimate. | [6] |

| 2013 | 107 individuals sighted | Sighting data from a line transect study. | [7][8] |

| 2018 | 15.26 squirrels/sq km (24 individuals counted) | An alarming decline of 78-85% compared to 1993 and 2007 estimates.[4][5][6] | [5][6] |

| 2019 | 15-24 individuals | Corroborates the significant decline in population. | [4] |

Amphibians and Reptiles

A rapid survey of amphibians in the sanctuary identified 18 species, of which nine are endemic to the Western Ghats, and five are threatened.[9] The sanctuary is also the only place in Kerala where the Indian Star Tortoise is known to occur in the wild and has a rehabilitation center for this threatened species.[10]

Endemic and Threatened Flora

The sanctuary boasts a remarkable diversity of flowering plants, with around 965 species recorded.[11] The vegetation is predominantly dry deciduous and thorny scrub forests.[1][11]

A critically endangered species, ** Albizia lathamii **, has been reported from the dry forests of this compound.[3] The Marayoor Sandalwood forest is another unique feature of the sanctuary's flora.[1]

Table 2: Notable Endemic and Threatened Flora of this compound Wildlife Sanctuary

| Species | Common Name | Family | Conservation Status | Location in Sanctuary |

| Albizia lathamii | Latham's Albizia | Fabaceae | Critically Endangered | Dry forests |

| Santalum album | Indian Sandalwood | Santalaceae | Vulnerable | Marayoor Sandalwood Forest |

Experimental Protocols

Several research studies have been conducted within the this compound Wildlife Sanctuary to assess its biodiversity. The following are detailed descriptions of the key experimental protocols employed in these studies.

Fauna Population Estimation and Behavioral Studies

3.1.1. Line Transect Method for Grizzled Giant Squirrel Population Estimation

This method is used to estimate the density and population size of the Grizzled Giant Squirrel.

-

Transect Design:

-

Permanent transect lines of 2-4 km are established in different habitats within the sanctuary, particularly in the riverine forests which are the preferred habitat of the squirrels.

-

The starting and ending points of each transect are marked using a GPS.

-

-

Data Collection:

-

Two observers walk along the transect at a constant pace (e.g., 1 km/hour).

-

When a squirrel or a group of squirrels is sighted, the following data are recorded:

-

Perpendicular distance of the animal from the transect line.

-

Sighting distance (distance from the observer to the animal).

-

Sighting angle (angle between the transect line and the line of sight to the animal).

-

Number of individuals in the group.

-

Time and location of the sighting (GPS coordinates).

-

-

-

Data Analysis:

-

The collected data is analyzed using statistical software like DISTANCE.

-

A detection function is fitted to the perpendicular distance data to estimate the effective strip width.

-

The density of squirrels is calculated as the number of individuals sighted divided by the total area surveyed (transect length multiplied by the effective strip width).

-

3.1.2. Focal Animal Sampling for Grizzled Giant Squirrel Feeding Ecology

This method is used to study the feeding behavior and diet composition of the Grizzled Giant Squirrel.[12]

-

Subject Selection:

-

An individual squirrel is randomly selected for observation.

-

-

Observation Protocol:

-

The focal animal is observed for a predetermined period (e.g., 15-30 minutes).

-

All feeding behaviors are recorded continuously during the observation period. This includes:

-

The species of the plant being consumed.

-

The part of the plant being eaten (e.g., leaves, fruits, bark).

-

The duration of each feeding bout.

-

Any interactions with other animals during feeding.

-

-

-

Data Analysis:

-

The proportion of time spent feeding on different food items is calculated to determine the diet composition.

-

The data can also be used to analyze foraging strategies and food preferences.[12]

-

3.1.3. Time-constrained Visual Encounter Surveys for Amphibians

This method is used for rapid assessment of amphibian species richness and relative abundance.[9]

-

Survey Design:

-

Surveys are conducted in various habitats within the sanctuary, including riparian zones, dry deciduous forests, and evergreen forests.

-

Both diurnal and nocturnal surveys are carried out to account for species with different activity patterns.

-

-

Data Collection:

-

A team of surveyors walks through the selected habitat for a fixed period (e.g., 1-2 person-hours).

-

All amphibians encountered are identified to the species level.

-

The number of individuals of each species is recorded.

-

Microhabitat details (e.g., on a log, in leaf litter) are also noted.

-

-

Data Analysis:

-

Species richness is determined by the total number of species recorded.

-

Relative abundance is calculated as the number of individuals of a particular species as a proportion of the total number of amphibians observed.

-

Flora and Vegetation Analysis

3.2.1. Permanent Plot Method for Vegetation Analysis

This method is used to monitor long-term changes in the structure and composition of the forest.

-

Plot Establishment:

-

Permanent plots of a standard size (e.g., 1 hectare) are established in representative forest types.

-

The corners of the plots are permanently marked with concrete pillars or other durable markers.

-

-

Data Collection:

-

Within each plot, all woody plants above a certain girth at breast height (GBH), for example, ≥ 10 cm, are tagged with a unique number.

-

The following parameters are recorded for each tagged plant:

-

Species identification.

-

GBH.

-

Height.

-

Canopy position.

-

-

-

Data Analysis:

-

Vegetation parameters such as density, basal area, and frequency are calculated for each species.

-

Diversity indices (e.g., Shannon-Wiener index) are calculated to assess the species diversity of the plot.

-

By re-measuring the plots at regular intervals, changes in forest dynamics can be tracked.

-

Ethnobotanical Data Collection

This method is used to document the traditional knowledge of local communities regarding the use of plants.

-

Data Collection:

-

Semi-structured interviews and discussions are conducted with traditional healers and knowledgeable elders from the local tribal communities (Muthuvans and Hill Pulayas).[2][3]

-

Information is gathered on:

-

The local names of plants.

-

The medicinal and other uses of different plant parts.

-

Methods of preparation and administration of plant-based remedies.

-

-

-

Voucher Specimen Collection:

-

Plant specimens corresponding to the information gathered are collected for scientific identification.

-

These voucher specimens are then deposited in a herbarium for future reference.

-

-

Data Analysis:

-

The collected data is compiled and analyzed to create a comprehensive database of the ethnobotanical knowledge of the region.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key ecological relationships and research workflows within the this compound Wildlife Sanctuary.

Caption: Workflow for a biodiversity survey in this compound Wildlife Sanctuary.

References

- 1. This compound Wildlife Sanctuary - Wikipedia [en.wikipedia.org]

- 2. dreamlandmunnar.in [dreamlandmunnar.in]

- 3. forest.kerala.gov.in [forest.kerala.gov.in]

- 4. india.mongabay.com [india.mongabay.com]

- 5. [PDF] Alarming population status of the Grizzled Giant Squirrel Ratufa macroura (Mammalia: Rodentia: Sciuridae) in this compound Wildlife Sanctuary, the Western Ghats, India | Semantic Scholar [semanticscholar.org]

- 6. thehindu.com [thehindu.com]

- 7. journalijdr.com [journalijdr.com]

- 8. Population status of grizzled giant squirrel (Ratufa macroura) in this compound wildlife sanctuary, Southern India | International Journal of Development Research (IJDR) [journalijdr.com]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. scribd.com [scribd.com]

- 11. Flora, Vegetation, this compound Wildlife Sanctuary, Munnar, Idukki, Kerala, India [keralatourism.org]

- 12. Dryad | Data: Feeding observations on the Grizzled Giant Squirrel at this compound Wildlife Sanctuary, Southern Western Ghats, India [datadryad.org]

Biodiversity Assessment of Chinnar's Dry Deciduous Forests

An In-depth Technical Guide

Abstract

Located in the rain shadow region of the Western Ghats in Kerala, India, the Chinnar Wildlife Sanctuary presents a unique ecosystem characterized by its predominant dry deciduous forests.[1][2] This environment, receiving significantly less rainfall than other sanctuaries in the state, fosters a distinct and diverse array of flora and fauna.[1] The sanctuary's vegetation includes dry deciduous forests, thorny scrub jungles, grasslands, and riparian zones, creating a mosaic of habitats that support a remarkable number of species, some of which are rare and endemic.[3][4] This guide provides a comprehensive overview of the biodiversity within this compound's dry deciduous forests, details the standard experimental protocols for its assessment, and presents a logical framework for conducting such studies. The quantitative data on species diversity are summarized, and methodologies for vegetation and faunal analysis are described to serve as a practical reference for researchers.

Introduction to this compound's Dry Deciduous Forests

The this compound Wildlife Sanctuary, covering an area of approximately 90 square kilometers, is a protected area in the Idukki district of Kerala.[2][3] It is situated in the rain shadow region of the Western Ghats, a UNESCO World Heritage Site, which results in a unique, thorny scrub forest ecosystem unlike other parts of Kerala.[5][6] The sanctuary's topography is varied, with altitudes ranging from 500 to over 2,300 meters, supporting a wide array of habitat types.[7]

The predominant vegetation is dry deciduous forest and scrub forest, which constitutes about half of the total area.[8] These forests are characterized by species such as Anogeissus latifolia, Chloroxylon swietenia, Hardwickia binata, Boswellia serrata, and the economically significant Sandalwood (Santalum album).[2][8] The unique climate and vegetation support a rich faunal diversity, making it a crucial area for conservation and research. The sanctuary is notably home to the endangered Grizzled Giant Squirrel and is the only rehabilitation center for the Indian Star Tortoise in India.[3][9]

Quantitative Biodiversity Data

The this compound Wildlife Sanctuary harbors a significant number of species across various taxonomic groups. The following tables summarize the documented species richness within the sanctuary, which encompasses the dry deciduous forests.

Table 1: Floral Diversity of this compound Wildlife Sanctuary

| Taxonomic Group | Number of Species | Reference |

|---|---|---|

| Flowering Plants | 963 - 1,000+ | [3][7][8][10] |

| Endemic Species | 114 | [7] |

| Medicinal Plants | >200 |[11] |

Table 2: Faunal Diversity of this compound Wildlife Sanctuary

| Taxonomic Group | Number of Species | Reference |

|---|---|---|

| Mammals | 28 - 34 | [4][6][10] |

| Birds | 225 - 245 | [3][4][7][10] |

| Reptiles | 36 - 52 | [5][6][10] |

| Amphibians | 15 - 22 | [4][10] |

| Fish | 14 - 42 | [4][10] |

| Butterflies | 156 - 240+ | [5][9][10] |

| Spiders | 101 |[5] |

Experimental Protocols for Biodiversity Assessment

A thorough biodiversity assessment requires systematic sampling and analysis. The following protocols are standard methodologies for studying the flora and fauna of a dry deciduous forest ecosystem like this compound.

Vegetation Analysis

The primary objectives of vegetation analysis are to determine species composition, richness, diversity, and the overall structure of the forest.

3.1.1 Quadrat Method The quadrat method is widely used for quantitative sampling of plant communities.[12]

-

Objective: To determine species frequency, density, and abundance.

-

Procedure:

-

Site Selection: Establish multiple transects across the dry deciduous forest study area. Along these transects, randomly or systematically select locations for laying quadrats.[12]

-

Quadrat Size: The size is determined by the vegetation type. For trees, a 10m x 10m quadrat is common. For shrubs, 5m x 5m may be used, and for herbaceous cover, a 1m x 1m quadrat is standard.[13]

-

Data Collection: Within each quadrat, identify every plant species. Count the number of individuals of each species. For trees, measure the Diameter at Breast Height (DBH).

-

Analysis: Calculate the following for each species:

-

Density: Total number of individuals / Total area sampled.

-

Frequency (%): (Number of quadrats in which the species occurred / Total number of quadrats studied) x 100.

-

Abundance: Total number of individuals / Number of quadrats of occurrence.

-

-

3.1.2 Transect Method Line and belt transects are effective for studying how vegetation changes across an environmental gradient.[14][15]

-

Objective: To analyze changes in species composition and structure along a gradient (e.g., altitude, moisture).

-

Procedure:

-

Layout: Establish a transect line of a predetermined length (e.g., 100m or 500m) across the study area.

-

Line Intercept: Record every plant species that touches or intercepts the line. The length of the intercept for each plant crown can be measured to calculate cover.[15]

-

Belt Transect: Sample quadrats at regular intervals along the transect line, creating a continuous belt.[15]

-

Data Collection: Within the defined belt or along the line, record species identity, number of individuals, and other relevant metrics.

-

Faunal Analysis

Assessing cryptic and mobile animal populations requires a combination of direct and indirect methods.

3.2.1 Line Transect Method This is a widely used distance sampling method for estimating the abundance of wild animal populations, particularly ungulates and large mammals.[16]

-

Objective: To estimate the population density of diurnal mammals and large birds.

-

Procedure:

-

Transect Design: Randomly or systematically place transect lines across the study area.

-

Survey: An observer walks along each transect at a constant pace, recording all sighted animals.

-

Data Collection: For each animal or group detected, record the species, number of individuals, and the perpendicular distance from the transect line to the animal.[16]

-

Analysis: The collected distance data is used to model a detection function, which estimates the probability of seeing an animal at a given distance. This function allows for the estimation of animal density in the surveyed area.

-

3.2.2 Camera Trapping Camera traps are invaluable for studying elusive, nocturnal, and rare species.

-

Objective: To determine species presence, relative abundance, and activity patterns.

-

Procedure:

-

Grid Layout: Divide the study area into a grid (e.g., 2 sq. km grids for tigers).[16]

-

Deployment: Place heat- and motion-activated camera traps at strategic locations within each grid cell, such as animal trails, waterholes, or areas with signs of animal activity.

-

Operation: Leave cameras in the field for a predetermined period (e.g., 25-30 days).

-

Data Analysis: Identify the species captured in the images. Individual animals with unique markings (e.g., tigers, leopards) can be identified. This data can be used in mark-recapture models to estimate population density.

-

3.2.3 Indirect Methods (Pugmark and Pellet Counts) These methods rely on animal signs to estimate population trends.

-

Objective: To estimate the relative abundance of carnivores and herbivores.

-

Procedure:

-

Pugmark Analysis: Used for large carnivores like tigers and leopards.[17] Fresh pugmarks found along transects are traced or photographed. Measurements are used to identify species and individuals.

-

Pellet Count: Used to estimate ungulate density.[17] Sample plots are established along transects, and all pellet groups are counted and cleared. The plots are revisited after a specific time to count newly deposited pellet groups.

-

Analysis: The number of pellet groups, combined with known defecation rates, can be used to estimate the density of the herbivore population.

-

Diversity Indices Calculation

To quantify biodiversity, indices that account for both species richness and evenness are calculated from the collected sample data.

3.3.1 Shannon-Wiener Diversity Index (H) This index is a measure of the uncertainty in predicting the species identity of an individual chosen at random from the community.[18][19] Higher values indicate greater diversity.

-

Formula: H = -Σ pᵢ * ln(pᵢ)[18]

-

Where:

-

pᵢ is the proportion of individuals belonging to the ith species in the dataset.

-

ln is the natural logarithm.

-

-

3.3.2 Simpson's Diversity Index (D) This index measures the probability that two individuals randomly selected from a sample will belong to the same species.[20][21] The value of D ranges from 0 to 1, where 0 represents infinite diversity and 1 represents no diversity.[19] It is often presented as 1-D (Gini-Simpson Index) so that a higher value indicates higher diversity.[20][22]

-

Formula: D = Σ nᵢ(nᵢ-1) / N(N-1)[20]

-

Where:

-

nᵢ is the number of individuals in the ith species.

-

N is the total number of individuals of all species.

-

-

Visualized Workflows and Relationships

Biodiversity Assessment Workflow

The following diagram illustrates a typical workflow for conducting a comprehensive biodiversity assessment in the field.

Caption: A generalized workflow for biodiversity assessment projects.

Ecological Factors Influencing Biodiversity

This diagram illustrates the logical relationships between key environmental and anthropogenic factors that influence the biodiversity of a dry deciduous forest ecosystem like this compound.

Caption: Interplay of factors affecting biodiversity in this compound.

Conclusion and Future Directions

The dry deciduous forests of the this compound Wildlife Sanctuary represent a unique and valuable ecosystem with high biodiversity. The data and protocols outlined in this guide provide a foundational framework for researchers to conduct detailed assessments. Standardized methodologies are crucial for generating comparable and robust data that can inform conservation strategies and support bioprospecting and drug development efforts by identifying novel biological resources.

Future research should focus on long-term monitoring to understand the impacts of climate change and anthropogenic pressures on this sensitive ecosystem. Genetic diversity studies and phytochemical screening of endemic flora could also yield significant discoveries for both conservation science and pharmaceutical applications.

References

- 1. This compound Wildlife Sanctuary ~ Kerala Green Beauty [keralagreenbeauty.blogspot.com]

- 2. kerenvis.nic.in [kerenvis.nic.in]

- 3. This compound Wildlife Sanctuary, habitat of the endangered Giant Grizzled Squirrel of India | Kerala Tourism [keralatourism.org]

- 4. grokipedia.com [grokipedia.com]

- 5. blogmedia.testbook.com [blogmedia.testbook.com]

- 6. This compound Wildlife Sanctuary, Location, History, Flora, Fauna [vajiramandravi.com]

- 7. forest.kerala.gov.in [forest.kerala.gov.in]

- 8. Flora, Vegetation, this compound Wildlife Sanctuary, Munnar, Idukki, Kerala, India [keralatourism.org]

- 9. dreamlandmunnar.in [dreamlandmunnar.in]

- 10. This compound Wildlife Sanctuary - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Methods of sampling vegetation.pptx [slideshare.net]

- 15. globe.gov [globe.gov]

- 16. Wildlife Census – Amrabad Tiger Reserve [amrabadtigerreserve.com]

- 17. geographynotes.com [geographynotes.com]

- 18. Shannon Diversity Index: Definition & Example [statology.org]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Simpson's Diversity Index: Definition & Examples [statology.org]

- 21. rgs.org [rgs.org]

- 22. Khan Academy [khanacademy.org]

Geological Formations and Soil Types of the Chinnar Region: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chinnar Wildlife Sanctuary, nestled in the rain shadow region of the Western Ghats in the Idukki district of Kerala, presents a unique geological and pedological landscape.[1][2] Understanding the intricate relationship between the region's geological formations and the resultant soil types is crucial for various scientific endeavors, including biodiversity conservation, ecological research, and potentially for bioprospecting and drug development, given the unique flora supported by these specific soil conditions. This technical guide provides an in-depth analysis of the geological and soil characteristics of the this compound region, summarizing key quantitative data, detailing experimental methodologies, and visualizing the processes of soil formation.

Geological Formations

The geology of the this compound region is intrinsically linked to the broader geological evolution of the Western Ghats, which were formed during the breakup of the supercontinent Gondwana.[3][4] The area is predominantly underlain by Precambrian crystalline rocks.[5]

The primary geological formations observed in and around the this compound Wildlife Sanctuary, which is part of the Anaimalai Hills, include:

-

Charnockite Group: These are the most widespread rocks in the region and are typically pyroxene-bearing granulites and gneisses.[2][5] The charnockites in the Idukki district are part of the older massive charnockites and charnockite gneisses.[3]

-

Gneissic Complex: A variety of gneisses are prevalent, including hornblende-biotite gneiss, granite gneiss, and pink granite gneiss.[2][3] The Anaimalai Hills are described as being of metamorphic gneiss, veined with feldspar (B12085585) and quartz.[6]

-

Khondalite Group: While more dominant in other parts of the southern Western Ghats, rocks of the Khondalite group are also found in association with the charnockites.[7]

-

Calc-granulites: These occur as linear bands and are composed of minerals such as diopside, plagioclase, wollastonite, and garnet.[3]

Soil Types and Characteristics

The soils of the this compound region are a direct consequence of the underlying geology, the semi-arid climate of the rain shadow area, and the local topography. The predominant soil type is classified as "Dry forest loam," with a texture that varies from sandy to sandy loam.[8]

A study conducted within the this compound Wildlife Sanctuary provides key insights into the physico-chemical properties of the soil. The soils are generally acidic due to the leaching of bases.[1] The major soil types identified in the broader Idukki district include forest loams, lateritic soils, brown hydromorphic soils, and alluvial soils.[2]

Quantitative Soil Data

The following tables summarize the quantitative data on the soil properties in the this compound region, compiled from various studies.

Table 1: Physico-Chemical Properties of Soils in this compound Wildlife Sanctuary

| Parameter | Value Range | Reference |

| pH | 4.16 - 7.57 | [8] |

| Organic Carbon (%) | 2.04 - 2.95 | [8] |

| Cation Exchange Capacity (meq/100g) | 9.41 - 20.24 | [8] |

Table 2: Dominant Soil Minerals in the Forest Soils of the Southern Western Ghats (including the this compound region)

| Mineral | Presence | Reference |

| Chlorite | Dominant | [7] |

| Hydroxyl Interlayered Vermiculite | Dominant | [7] |

| Feldspars | Dominant | [7] |

| Mica | Dominant | [7] |

| Kaolinite (B1170537) | Dominant | [7] |

| Gibbsite | Dominant | [7] |

| Quartz | Dominant | [7] |

Experimental Protocols

The characterization of geological and soil samples from the this compound region involves a suite of standard and advanced analytical techniques. The following are detailed methodologies for key experiments.

Soil Sample Collection and Preparation

-

Field Sampling: Soil profiles are excavated to a depth of up to 1.5 meters. Samples are collected from each distinct horizon.[7]

-

Drying and Sieving: The collected soil samples are air-dried. Subsequently, they are gently ground using a mortar and pestle and passed through a 2 mm sieve to remove coarse fragments and ensure homogeneity.[9]

Physico-Chemical Analysis

-

Soil pH: Measured using a digital pH meter in a 1:2.5 soil-to-water suspension.

-

Organic Carbon: Determined by the Walkley-Black wet oxidation method, which involves the oxidation of organic carbon with a mixture of potassium dichromate and sulfuric acid, followed by titration with ferrous ammonium (B1175870) sulfate.

-

Cation Exchange Capacity (CEC): Determined by the ammonium acetate (B1210297) method. The soil is saturated with a 1N ammonium acetate solution, and the excess is removed. The adsorbed ammonium is then replaced with a sodium chloride solution and its concentration is determined by distillation and titration.

Mineralogical Analysis: X-Ray Diffraction (XRD)

-

Sample Preparation: The clay fraction (<2 µm) is separated from the soil samples by sedimentation. The separated clay is then saturated with potassium chloride and magnesium chloride. Oriented clay mounts are prepared on glass slides.

-

XRD Analysis: The prepared slides are analyzed using an X-ray diffractometer with Cu-Kα radiation. Scans are typically run from 2° to 70° 2θ.

-

Mineral Identification: The identification of clay minerals is based on the characteristic basal reflections (d-spacings) and their response to treatments such as glycerol (B35011) solvation and heating to various temperatures (e.g., 550°C). For instance, kaolinite is identified by its characteristic peaks at approximately 7 Å and 3.5 Å, which disappear upon heating.

Visualization of Soil Formation Processes

The following diagrams illustrate the logical relationships in the formation of soils in the this compound region and a typical experimental workflow for soil analysis.

Caption: Soil formation process in the this compound region.

Caption: Experimental workflow for soil analysis.

References

- 1. isca.me [isca.me]

- 2. dmg.kerala.gov.in [dmg.kerala.gov.in]

- 3. prod-qt-images.s3.amazonaws.com [prod-qt-images.s3.amazonaws.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Geology of kerala .pptx [slideshare.net]

- 6. Anaimalai Hills - Wikipedia [en.wikipedia.org]

- 7. theclaymineralssocietyofindia.com [theclaymineralssocietyofindia.com]

- 8. journalcrd.org [journalcrd.org]

- 9. ijsrp.org [ijsrp.org]

The Rain Shadow Effect and its Profound Impact on the Chinnar Ecosystem: A Technical Guide

Abstract

The Chinnar Wildlife Sanctuary, nestled in the rain shadow region of the southern Western Ghats in Kerala, India, presents a unique and compelling case study of ecosystem adaptation to arid conditions. This technical guide provides an in-depth analysis of the profound impact of the rain shadow effect on this compound's climate, hydrology, flora, and fauna. By synthesizing available ecological data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the environmental pressures and the remarkable biological responses within this semi-arid ecosystem. The guide details the stark climatic and biodiversity contrasts between the rain shadow and windward regions of the Western Ghats, presents methodologies for studying such ecosystems, and visualizes the logical relationships governing these adaptations. The unique biodiversity and the presence of numerous medicinal plants in this stressed environment highlight its potential for bioprospecting and novel drug discovery.

Introduction

The Western Ghats, a UNESCO World Heritage Site, is a mountain range that runs parallel to the western coast of the Indian peninsula. This orographic barrier plays a crucial role in intercepting the moisture-laden southwest monsoon winds, creating a stark climatic dichotomy between its windward and leeward sides. The windward slopes receive copious rainfall, fostering lush, moist deciduous and evergreen forests. In contrast, the leeward side, shielded from the monsoon, experiences significantly lower precipitation, giving rise to a drier, semi-arid environment. This phenomenon is known as the "rain shadow effect."[1][2]

The this compound Wildlife Sanctuary is situated prominently within this rain shadow region.[3] This location dictates its unique ecological characteristics, which stand in sharp contrast to the wet forests found just a few kilometers to the west. The sanctuary's arid ecosystem is a natural laboratory for studying ecological resilience, species adaptation, and the evolutionary pathways forged under significant environmental stress. For drug development professionals, the unique flora of this compound, which has evolved to produce a diverse array of secondary metabolites to survive in these harsh conditions, represents a promising frontier for the discovery of novel bioactive compounds.[4]

This guide will explore the multifaceted impacts of the rain shadow effect on the this compound ecosystem, providing quantitative data, detailed methodologies for ecological assessment, and visualizations of the key adaptive processes.

The Rain Shadow Effect: A Climatic Overview

The primary driver of this compound's unique ecosystem is the rain shadow created by the high peaks of the Western Ghats, including the nearby Anamudi. As the moisture-laden southwest monsoon winds from the Arabian Sea ascend the western slopes, they cool and condense, resulting in heavy precipitation on the windward side. By the time the air mass descends on the eastern, leeward side, it has lost most of its moisture, leading to a much drier climate.

Comparative Climatic Data

To illustrate the dramatic impact of the rain shadow effect, the following table presents a comparison of rainfall data between a windward location (Elappara, Cardamom Hills) and a leeward location (Bodinayakkanur, Cardamom Hills), which serves as a climatic analogue for the region encompassing this compound.

| Climatic Parameter | Windward Side (Elappara) | Leeward Side (Bodinayakkanur) | This compound Wildlife Sanctuary |

| Average Annual Rainfall | ~4,000 - 7,000 mm | ~767.1 mm | ~500 - 780 mm[5] |

| Rainy Days per Year | >150 days | ~48 days | ~48 days[5] |

| Primary Rainfall Source | Southwest Monsoon (June-September) | Northeast Monsoon (October-December) | Northeast Monsoon (October-December)[6] |

| Climate Type | Tropical Wet | Semi-Arid | Tropical Savanna, Wet[7] |

Table 1: Comparative climatic data between windward and leeward regions of the southern Western Ghats.

dot

Caption: The mechanism of the rain shadow effect in the Western Ghats.

Impact on the this compound Ecosystem

The arid conditions imposed by the rain shadow effect have sculpted a unique and resilient ecosystem in this compound. This is evident in its distinct vegetation, diverse fauna with specific adaptations, and the overall biodiversity profile.

Vegetation and Flora

The vegetation in this compound is predominantly xerophytic (adapted to dry conditions) and is a stark contrast to the lush forests on the windward side. The sanctuary is characterized by a mosaic of habitats including:

-

Thorny Scrub Forests: Dominated by species like Acacia arabica, Acacia leucophloea, and Opuntia stricta.[5]

-

Dry Deciduous Forests: Featuring trees such as Anogeissus latifolia and Terminalia spp.

-

Riparian Forests: Found along the this compound and Pambar rivers, which are crucial for the survival of many species.[8]

This compound is home to approximately 965 species of flowering plants, including a number of endemic and medicinal species.[5] The famous Marayoor sandalwood forest is also located within the sanctuary.[5]

Fauna and Adaptations

The sanctuary supports a diverse range of fauna that have adapted to the dry climate. It is home to 28 species of mammals, 225 species of birds, 52 species of reptiles, and 15 species of amphibians.[5][9]

Key faunal species include:

-

Grizzled Giant Squirrel (Ratufa macroura): this compound is one of the two primary habitats for this endangered species in India.

-

Indian Star Tortoise (Geochelone elegans): The sanctuary has a rehabilitation center for this species.[5]

-

Mugger Crocodile (Crocodylus palustris): A significant population resides in the rivers.[5]

-

Other notable species include the Indian elephant, gaur, sambar deer, and the yellow-throated bulbul.[5][9]

Comparative Biodiversity Data

The following table provides a general comparison of biodiversity between the rain shadow region (this compound) and the broader, wetter regions of the Western Ghats.

| Taxonomic Group | This compound Wildlife Sanctuary (Rain Shadow) | Broader Western Ghats (Windward/High Rainfall Areas) |

| Flowering Plants | ~965 species[5] | >5,000 species |

| Mammals | 28 species[5] | ~139 species |

| Birds | 225 species[5] | ~508 species |

| Reptiles | 52 species[5] | ~203 species |

| Amphibians | 15 species[9] | ~179 species |

Table 2: A comparative overview of species richness.

Experimental Protocols for Ecosystem Assessment

Studying the impact of the rain shadow effect requires a multi-faceted approach. Below are detailed methodologies for key experiments and surveys that can be employed in an ecosystem like this compound.

Protocol for Vegetation Analysis

Objective: To quantify and compare the floristic composition and structure of different forest types within this compound and a comparative windward site.

Methodology:

-

Site Selection: Establish permanent plots in representative vegetation types (thorny scrub, dry deciduous, riparian in this compound; moist deciduous/evergreen in a windward location).

-

Quadrat Sampling:

-

Lay out 10 x 10 m quadrats for trees.

-

Within each tree quadrat, lay out 5 x 5 m quadrats for shrubs and saplings.

-

Within each shrub quadrat, lay out 1 x 1 m quadrats for herbs and seedlings.

-

-

Data Collection:

-

In each quadrat, identify all plant species.

-

For trees, measure the girth at breast height (GBH) and height.

-

For shrubs and herbs, record the number of individuals of each species.

-

-

Data Analysis:

-

Calculate density, frequency, and abundance for each species.

-

Determine the Importance Value Index (IVI) for tree species.

-

Calculate biodiversity indices such as the Shannon-Wiener Index and Simpson's Index.

-

// Nodes start [label="Start: Vegetation Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; siteSelection [label="Site Selection\n(this compound & Windward)", fillcolor="#FFFFFF", fontcolor="#202124"]; quadratSampling [label="Quadrat Sampling\n(10x10m, 5x5m, 1x1m)", fillcolor="#FFFFFF", fontcolor="#202124"]; dataCollection [label="Data Collection\n(Species ID, GBH, Height, Count)", fillcolor="#FFFFFF", fontcolor="#202124"]; dataAnalysis [label="Data Analysis\n(Density, IVI, Biodiversity Indices)", fillcolor="#FFFFFF", fontcolor="#202124"]; comparison [label="Comparative Analysis\n(Rain Shadow vs. Windward)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Report Findings", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> siteSelection; siteSelection -> quadratSampling; quadratSampling -> dataCollection; dataCollection -> dataAnalysis; dataAnalysis -> comparison; comparison -> end; }

Caption: Logical pathway of plant adaptations to drought stress in this compound.

Animal Adaptations to Arid Conditions

Animals in this compound exhibit behavioral and physiological adaptations to survive the hot and dry climate.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Climate Class 9 Social Science Notes - Free PDF [vedantu.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. desertmuseum.org [desertmuseum.org]

- 5. downtoearth.org.in [downtoearth.org.in]

- 6. researchgate.net [researchgate.net]

- 7. oneearth.org [oneearth.org]

- 8. Plant adaptation to drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ethnobotanical Knowledge of Tribal Communities in Chinnar: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the traditional botanical wisdom of the Hill Pulaya and Muthuvan tribes in the Chinnar Wildlife Sanctuary, Kerala, India. This technical guide provides a comprehensive overview of the ethnobotanical knowledge, methodologies for research, and potential applications for drug discovery and development.

Introduction

The this compound Wildlife Sanctuary, located in the Idukki district of Kerala, is a region of rich biodiversity and home to the Hill Pulaya and Muthuvan tribal communities.[1] These communities have a long-standing and intimate relationship with their environment, possessing a deep knowledge of the local flora and its uses, particularly for medicinal purposes. This traditional ecological knowledge, passed down through generations, represents a valuable resource for ethnobotanical research and the discovery of novel therapeutic agents.

This guide summarizes the ethnobotanical data collected from these communities, details the methodologies for such research, and provides a framework for the potential application of this knowledge in modern drug development.

Data Presentation: Ethnobotanical Knowledge of the this compound Tribes

The primary source of ethnobotanical data for the tribal communities in this compound is a foundational study conducted in the mid-1990s.[1] The following table presents a summary of the plants used by the Hill Pulaya and Muthuvan tribes, detailing their vernacular names, the parts of the plant used, and their traditional applications.

Table 1: Ethnobotanical Uses of Plants by Tribal Communities in this compound

| Botanical Name | Vernacular (Tribal) Name | Family | Part(s) Used | Traditional Use(s) |

| Abrus precatorius | Kunni | Fabaceae | Seed | Seeds are poisonous. |

| Acacia leucophloea | Valla-vela | Mimosaceae | Bark | Bark crushed with salt and the juice is applied to wounds and swellings. |

| Acalypha indica | Kuppameni | Euphorbiaceae | Whole plant | A paste made with salt is applied to scabies. |

| Achyranthes aspera | Vankadaladi | Amaranthaceae | Root | Root paste is applied on the forehead against headache. |

| Aerva lanata | Cheroola | Amaranthaceae | Whole plant | Decoction is given to cure urinary problems. |

| Alangium salvifolium | Azhinni | Alangiaceae | Root | Root extract is taken orally to cure fever. |

| Albizia lebbeck | Vaka | Mimosaceae | Bark, Seed | Bark and seed powder is used to treat snake bite. |

| Anogeissus latifolia | Vekkali | Combretaceae | Bark | Bark juice is taken orally to cure dysentery. |

| Aristolochia indica | Karalakam | Aristolochiaceae | Root | Root paste is applied against snake bite. |

| Asparagus racemosus | Thannivazhankizhangu | Liliaceae | Rhizome | Given to breastfeeding mothers to increase milk production. |

| Azadirachta indica | Veppu | Meliaceae | Leaf, Bark | Leaf and bark decoction is used to treat skin diseases. |

| Bambusa arundinacea | Mula | Poaceae | Young shoot | Young shoots are used for setting fractured bones. |

| Bauhinia racemosa | Mandaram | Caesalpiniaceae | Flower, Bark | Flower and bark are used to treat dysentery. |

| Boerhavia diffusa | Thazhuthama | Nyctaginaceae | Root | Root decoction is used to treat jaundice. |

| Calotropis gigantea | Erikku | Asclepiadaceae | Latex, Leaf | Latex is applied on wounds; leaves are used to relieve pain. |

| Canthium coromandelicum | Kaara | Rubiaceae | Fruit | Fruits are edible. |

| Cardiospermum halicacabum | Uzhinja | Sapindaceae | Leaf | Leaf paste is applied on swellings. |

| Cassia fistula | Konna | Caesalpiniaceae | Fruit, Bark | Fruit pulp is a purgative; bark is used for skin diseases. |

| Cissus quadrangularis | Changalamparanda | Vitaceae | Stem | Stem paste is used for setting fractured bones. |

| Clerodendrum infortunatum | Peruku | Verbenaceae | Leaf | Leaf juice is used to expel intestinal worms. |

| Cocculus hirsutus | Patalavalli | Menispermaceae | Root | Root decoction is used as a tonic. |

| Commiphora caudata | Kila-kila | Burseraceae | Resin | Resin is used as an insect repellent. |

| Coriandrum sativum | Kothampalari | Apiaceae | Seed | Seeds are used to treat digestive problems. |

| Costus speciosus | Channakoova | Costaceae | Rhizome | Rhizome is used to treat fever and cough. |

| Cucumis sativus | Vellarikka | Cucurbitaceae | Fruit | Fruit is consumed to cool the body. |

| Curculigo orchioides | Nilappana | Hypoxidaceae | Rhizome | Rhizome is used as an aphrodisiac. |

| Curcuma longa | Manjal | Zingiberaceae | Rhizome | Rhizome paste is used as an antiseptic for wounds and skin diseases. |

| Cymbopogon citratus | Inchippullu | Poaceae | Leaf | Leaf decoction is used to treat fever and cold. |

| Datura metel | Ummam | Solanaceae | Leaf, Seed | Leaves are used to relieve pain; seeds are poisonous. |

| Dendrophthoe falcata | Itthil | Loranthaceae | Whole plant | Plant paste is applied on swellings. |

| Dodonaea viscosa | Virali | Sapindaceae | Leaf | Leaves are used to relieve joint pain. |

| Eclipta prostrata | Kayyunni | Asteraceae | Whole plant | Plant extract is used to promote hair growth. |

| Emblica officinalis | Nelli | Euphorbiaceae | Fruit | Fruits are a rich source of Vitamin C and used as a general health tonic. |

| Erythrina variegata | Murukku | Fabaceae | Bark | Bark extract is used to treat intestinal worms. |

| Euphorbia hirta | Nelapalai | Euphorbiaceae | Whole plant | Plant latex is used to treat warts. |

| Ficus benghalensis | Aal | Moraceae | Bark, Prop root | Bark and prop root are used to treat dysentery. |

| Gloriosa superba | Menthonni | Liliaceae | Tuber | Tuber is poisonous; used externally for joint pains with caution. |

| Gmelina arborea | Kumizh | Verbenaceae | Root, Fruit | Root extract is taken orally against fever; fruits are used against cough. |

| Gymnema sylvestre | Chakkarakolli | Asclepiadaceae | Leaf | Leaves are chewed to control diabetes. |

| Hemidesmus indicus | Nannari | Periplocaceae | Root | Root decoction is used as a blood purifier and to cool the body. |

| Holarrhena pubescens | Kudakappala | Apocynaceae | Bark, Seed | Bark and seeds are used to treat dysentery and diarrhea. |

| Ichnocarpus frutescens | Palvalli | Apocynaceae | Root | Root is used to increase lactation. |

| Indigofera tinctoria | Neelamari | Fabaceae | Leaf | Leaf extract is used as a dye and for hair care. |

| Ipomoea batatas | Madhurakizhangu | Convolvulaceae | Tuber | Tubers are a major food source. |

| Jasminum sp. | Pichakam | Oleaceae | Flower | Flowers are used for ornamental purposes. |

| Jatropha curcas | Kadalavanakku | Euphorbiaceae | Seed, Latex | Seed oil is used as a purgative; latex is applied on wounds. |

| Lantana camara | Arippu | Verbenaceae | Leaf | Leaf paste is applied on cuts and wounds. |

| Lawsonia inermis | Mailanchi | Lythraceae | Leaf | Leaf paste is used as a dye for hands and hair. |

| Leucas aspera | Thumba | Lamiaceae | Whole plant | Plant juice is used for snake bites and scorpion stings. |

| Mangifera indica | Mavu | Anacardiaceae | Bark, Fruit, Seed | Bark is used to treat diarrhea; unripe fruit is used for pickles; seed kernel is used to expel intestinal worms. |

| Mimosa pudica | Thottavadi | Mimosaceae | Whole plant | Plant decoction is used to treat urinary complaints. |

| Moringa oleifera | Muringa | Moringaceae | Leaf, Fruit, Bark | Leaves and fruits are consumed as vegetables; bark is used in traditional medicine. |

| Ocimum tenuiflorum | Thulasi | Lamiaceae | Leaf | Leaf juice is used to treat cough, cold, and fever. |

| Phyllanthus amarus | Keezharnelli | Euphorbiaceae | Whole plant | Plant decoction is used to treat jaundice. |

| Piper nigrum | Kurumulaku | Piperaceae | Fruit | Fruits are used as a spice and to treat digestive problems. |

| Plumbago zeylanica | Vellakoduveli | Plumbaginaceae | Root | Root paste is applied externally for skin diseases (with caution due to its blistering property). |

| Pongamia pinnata | Ungu | Fabaceae | Seed, Bark | Seed oil is used for skin diseases; bark is used to treat piles. |

| Ricinus communis | Avanakku | Euphorbiaceae | Seed, Leaf | Seed oil is a strong purgative; leaves are used to relieve joint pain. |

| Santalum album | Chandanam | Santalaceae | Heartwood | Heartwood paste is used for skin problems and for its cooling effect. |

| Sapindus emarginatus | Chavakkai | Sapindaceae | Fruit | Fruits are used as a natural soap. |

| Solanum torvum | Chunda | Solanaceae | Fruit | Fruits are consumed as a vegetable and used to treat digestive issues. |

| Syzygium cumini | Njaval | Myrtaceae | Fruit, Seed, Bark | Fruits are edible; seed powder is used to control diabetes; bark is used to treat diarrhea. |

| Tamarindus indica | Puli | Caesalpiniaceae | Fruit, Leaf | Fruit pulp is used in cuisine; leaf decoction is used for swellings. |

| Tinospora cordifolia | Chittamruthu | Menispermaceae | Stem | Stem decoction is used as an immunomodulator and to treat fever. |

| Tribulus terrestris | Njerinjil | Zygophyllaceae | Fruit | Fruit decoction is used to treat urinary disorders. |

| Tridax procumbens | Mukkutthi | Asteraceae | Leaf | Leaf juice is applied on cuts and wounds to stop bleeding. |

| Vernonia cinerea | Poovamkurunnila | Asteraceae | Whole plant | Plant decoction is used to treat fever. |

| Vitex negundo | Nochi | Verbenaceae | Leaf | Leaves are used in steam inhalation for cold and headache. |

| Zingiber officinale | Inchi | Zingiberaceae | Rhizome | Rhizome is used as a spice and to treat digestive problems and cold. |

Source: Adapted from Sajeev & Sasidharan, 1997.[1]

Note on Quantitative Data: The foundational study on the ethnobotany of this compound provides qualitative data. To date, no comprehensive quantitative ethnobotanical study employing metrics such as Informant Consensus Factor (ICF), Use Value (UV), or Fidelity Level (FL) has been published specifically for the Hill Pulaya and Muthuvan communities of this compound. Such quantitative analyses are crucial for prioritizing species for further pharmacological investigation. For illustrative purposes, Table 2 demonstrates how such data would be presented.

Table 2: Illustrative Example of Quantitative Ethnobotanical Data Presentation

| Botanical Name | Use Category | Number of Use Reports (Nur) | Number of Informants Citing (N) | Use Value (UV) | Informant Consensus Factor (ICF) | Fidelity Level (FL) (%) |

| Gymnema sylvestre | Anti-diabetic | 25 | 20 | 1.25 | 0.83 | 95 |

| Phyllanthus amarus | Hepato-protective | 22 | 18 | 1.22 | 0.81 | 92 |

| Tridax procumbens | Wound healing | 18 | 15 | 1.20 | 0.88 | 98 |

Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes only.

Experimental Protocols

Ethnobotanical Data Collection and Analysis

A systematic approach is essential for the collection and analysis of ethnobotanical data to ensure its reliability and validity. The following protocol is a standard methodology employed in ethnobotanical research.

I. Study Area and Participant Selection:

-

Reconnaissance Survey: Initial visits to the study area to understand the geography, community distribution, and build rapport with the local inhabitants.

-

Selection of Informants: Identification of key informants, including traditional healers, elders, and other knowledgeable members of the community, using techniques like snowball sampling.

-

Prior Informed Consent: Obtaining verbal and/or written consent from the informants and community leaders before initiating data collection, ensuring ethical guidelines are followed.

II. Data Collection:

-

Semi-structured Interviews: Conducting interviews using a pre-designed questionnaire to gather information on the local names of plants, parts used, ailments treated, methods of preparation and administration, dosage, and any associated rituals or beliefs.

-

Field Walks and Specimen Collection: Accompanying informants on field walks to collect plant specimens for identification.

-

Direct Observation: Observing the preparation and administration of herbal remedies, where appropriate and with permission.

-

Voucher Specimen Preparation: Preparing herbarium specimens of the collected plants for taxonomic identification and deposition in a recognized herbarium.

III. Data Analysis:

-

Taxonomic Identification: Identifying the collected plant specimens with the help of floras, monographs, and by comparing them with authenticated specimens in a herbarium.

-

Quantitative Ethnobotanical Analysis:

-

Use Value (UV): To determine the relative importance of a plant species, calculated as UV = ΣU / n, where U is the number of use-reports cited by each informant for a given species and n is the total number of informants.

-

Informant Consensus Factor (ICF): To determine the consensus among informants on the use of plants for specific ailment categories, calculated as ICF = (Nur - Nt) / (Nur - 1), where Nur is the number of use-reports in a particular category and Nt is the number of taxa used in that category.

-

Fidelity Level (FL): To identify the most preferred species for a particular ailment, calculated as FL (%) = (Np / N) x 100, where Np is the number of informants who cited the use of a species for a particular ailment and N is the total number of informants who cited the species for any ailment.

-

Phytochemical and Pharmacological Analysis

Following the identification of promising medicinal plants through ethnobotanical studies, a systematic scientific validation is necessary.

I. Plant Material Collection and Preparation:

-

Collection of the specific plant parts from a pollution-free environment.

-

Washing, shade-drying, and pulverizing the plant material into a coarse powder.

II. Preparation of Extracts:

-

Solvent Extraction: Sequential extraction of the powdered plant material with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, methanol, and water) using a Soxhlet apparatus.

-

Concentration: Concentration of the extracts under reduced pressure using a rotary evaporator.

III. Preliminary Phytochemical Screening:

-

Qualitative chemical tests to detect the presence of major classes of phytochemicals such as alkaloids, flavonoids, tannins, saponins, glycosides, steroids, and terpenoids in the different extracts.

IV. Isolation and Characterization of Bioactive Compounds:

-

Chromatographic Techniques: Using techniques like Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) to separate the individual compounds from the most active extract.

-

Spectroscopic Techniques: Elucidating the structure of the isolated compounds using techniques such as UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

V. In Vitro and In Vivo Pharmacological Studies:

-

In Vitro Assays: Screening the crude extracts and isolated compounds for their biological activity using relevant in vitro models (e.g., antioxidant assays, enzyme inhibition assays, antimicrobial assays).

-

In Vivo Studies: Evaluating the efficacy and toxicity of the most promising extracts and compounds in appropriate animal models, following ethical guidelines for animal experimentation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows in ethnobotanical research and drug discovery.

References

An In-depth Technical Guide to the Herpetofaunal Diversity in the Pambar River Basin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphibian and reptile diversity within the Pambar River basin, a region of significant ecological importance nestled in the Anamalai Hills of the Western Ghats, India. The Pambar River originates in the Eravikulam National Park and flows through the Chinnar Wildlife Sanctuary, areas renowned for their rich biodiversity. This document synthesizes available data from scientific surveys and literature to present a detailed account of the herpetofauna, their habitats, and the methodologies used for their study.

Data Presentation

The following tables summarize the known herpetofaunal diversity in the regions encompassing the Pambar River basin. It is important to note that while these figures are based on extensive surveys in the this compound Wildlife Sanctuary and Eravikulam National Park, they represent the broader diversity of the area and not exclusively the river basin itself.

Table 1: Summary of Herpetofaunal Species Richness in the Pambar River Basin and Surrounding Protected Areas

| Taxon | This compound Wildlife Sanctuary | Eravikulam National Park & other Munnar Protected Areas | Anamalai Hills (Rainforest Remnants) |

| Amphibians | 15 - 31 species | 60 species | 19 species |

| Reptiles | 52 - 29 species | 74 species | 16 species (8 lizards, 8 snakes) |

| Total Species | 67 - 60 species | 134 species | 36 species |

Note: The range in species numbers for this compound Wildlife Sanctuary reflects findings from different surveys.

Table 2: Checklist of Amphibians Recorded in the Eravikulam National Park

| Family | Species | Common Name | IUCN Red List Status | Endemicity |

| Bufonidae | Duttaphrynus melanostictus | Common Indian Toad | Least Concern | - |

| Ghatophryne ornata | Ornate Torrent Toad | Vulnerable | Western Ghats | |

| Micrixalidae | Micrixalus frigidus | Cold Stream Dancing Frog | Critically Endangered | Western Ghats |

| Micrixalus nigraventris | Dark-bellied Dancing Frog | Endangered | Western Ghats | |

| Nyctibatrachidae | Nyctibatrachus deccanensis | Deccan Night Frog | Vulnerable | Western Ghats |

| Rhacophoridae | Raorchestes resplendens | Resplendent Bush Frog | Critically Endangered | Anamalai Hills |

| Raorchestes dubois | Kodaikanal Bush Frog | Endangered | Western Ghats | |

| Ghatixalus anamalaiensis | Anamalai Gliding Frog | Endangered | Western Ghats | |

| Rhacophorus malabaricus | Malabar Gliding Frog | Least Concern | Western Ghats |

This is a partial list highlighting some of the significant species. A comprehensive survey of the park has recorded a greater diversity of amphibians.

Table 3: Selected Reptile Species of the this compound Wildlife Sanctuary

| Family | Species | Common Name | IUCN Red List Status |

| Geoemydidae | Melanochelys trijuga | Indian Black Turtle | Near Threatened |

| Testudinidae | Geochelone elegans | Indian Star Tortoise | Vulnerable |

| Agamidae | Salea anamallayana | Anamalai Spiny Lizard | Near Threatened |

| Gekkonidae | Cnemaspis anamudiensis | Anamudi Dwarf Gecko | Data Deficient |

| Colubridae | Ahaetulla dispar | Gunther's Vine Snake | Least Concern |

| Elapidae | Calliophis bibroni | Bibron's Coral Snake | Least Concern |

| Viperidae | Trimeresurus macrolepis | Large-scaled Pit Viper | Least Concern |

| Uropeltidae | Platyplectrurus trilineatus | Three-lined Shieldtail | Data Deficient |

| Uropeltis caudomaculata | Tail-spot Shieldtail | Data Deficient |

This table provides a selection of reptile species found in the sanctuary, highlighting the diversity of families present.

Experimental Protocols

The data presented in this guide are derived from various herpetofaunal surveys conducted in the region. The primary methodologies employed in these studies are outlined below.

1. Visual Encounter Surveys (VES):

-

Objective: To systematically search for and document the presence of amphibians and reptiles.

-

Methodology:

-

Surveys are conducted during both diurnal (day) and nocturnal (night) periods to account for the activity patterns of different species.

-

Researchers walk along predetermined transects or within specific habitat plots (e.g., riparian zones, shola forests, grasslands).

-

The area is thoroughly searched, including under rocks, logs, leaf litter, and on vegetation up to a certain height.

-

All individuals encountered are identified to the species level, and data on their location, microhabitat, and behavior are recorded.

-

Time-constrained VES, where the search effort is standardized by time, is often used to compare diversity between different habitats.

-

2. Quadrat Sampling:

-

Objective: To obtain quantitative data on the density and abundance of herpetofauna, particularly for less mobile species and life stages.

-

Methodology:

-

Square or rectangular plots (quadrats) of a defined size (e.g., 10m x 10m) are established within the study area.

-

The placement of quadrats can be random or systematic along a transect.

-

The entire area within each quadrat is intensively searched, and all amphibians and reptiles are counted and identified.

-

This method is particularly useful for studying leaf litter herpetofauna.

-

3. Opportunistic Encounters:

-

Objective: To supplement systematic survey data with incidental observations.

-

Methodology:

-

All sightings of amphibians and reptiles outside of the formal survey periods or locations are recorded.

-

This includes observations made while traveling through the study area or during other research activities.

-

Road-killed specimens are also documented to provide information on species presence and potential threats.

-

Mandatory Visualization

Diagram 1: General Workflow for a Herpetofaunal Diversity Survey

Avian Population Dynamics in Chinnar Wildlife Sanctuary: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the avian population survey methodologies applicable to the unique ecosystem of the Chinnar Wildlife Sanctuary. While specific quantitative survey data and detailed experimental protocols from the sanctuary are not extensively available in the public domain, this document synthesizes existing information on avian diversity and outlines the standard scientific protocols that would be employed for such research. This guide serves as a foundational resource for researchers planning or interpreting avian studies in this biodiverse region.

The this compound Wildlife Sanctuary, located in the rain shadow region of the Western Ghats in Kerala, presents a unique mosaic of habitats, including dry deciduous forests, thorny scrub jungles, grasslands, and riparian zones.[1][2][3] This variety of ecosystems supports a rich diversity of bird species.

Avian Diversity in this compound

Various sources have reported on the species richness of birds within the sanctuary over the years. These figures provide a baseline understanding of the avian diversity harbored within this protected area. A study conducted between 1990 and 1992 recorded 143 bird species from 34 families.[4] More recent data from the Kerala Forest Department indicates a recorded 225 species of birds, making it one of the richest avian diversity areas in South India.[1] Other sources suggest this number could be as high as 245 species.[3] A faunal survey in the broader Munnar Wildlife Division, which includes this compound, recently added 11 new bird species to its checklist, bringing the total for the division to 258.[5]

| Reported Avian Species Richness in this compound Wildlife Sanctuary | Number of Species | Source |

| Study conducted 1990-1992 | 143 | Distribution of mammals and birds in this compound wildlife sanctuary - SciSpace[4] |

| Kerala Forest Department | 225 | This compound Wildlife Sanctuary - Kerala Forest Department[1] |

| Grokipedia | 245 | This compound Wildlife Sanctuary - Grokipedia[3] |

| Munnar Wildlife Division Faunal Survey (includes this compound) | 258 (divisional total) | Survey adds 24 new species to Munnar's faunal stock - The Hindu[5] |

Experimental Protocols for Avian Population Surveys

Effective monitoring of avian populations requires standardized and replicable survey methodologies. The choice of method is often dictated by the habitat, target species, and research objectives. Based on standard ornithological field practices, the following protocols are recommended for the diverse habitats within this compound Wildlife Sanctuary.

Line Transect Method

The line transect method is a widely used technique for estimating the abundance and density of bird populations, particularly in open and semi-open habitats like the deciduous forests and grasslands of this compound.[6]

Methodology:

-

Transect Establishment: Pre-determined transect lines of a fixed length (e.g., 1-2 km) are established across the study area, ensuring they are representative of the habitat.

-

Survey Execution: An observer walks along the transect at a slow and steady pace.

-

Data Collection: For each bird detected (seen or heard), the species, number of individuals, and the perpendicular distance from the transect line to the bird are recorded.

-

Data Analysis: The collected distance data is used to model a detection function, which estimates the probability of detecting a bird at a given distance. This function is then used to estimate the density and abundance of each species.

Point Count Method

The point count method is suitable for denser vegetation, such as the riparian forests and thorny scrub jungles of this compound, where visibility is limited.[6]

Methodology:

-

Point Establishment: A series of survey points are established throughout the study area, separated by a sufficient distance to avoid double-counting individuals (e.g., at least 250 meters apart).

-

Survey Execution: At each point, the observer stands silently for a fixed period (e.g., 5-10 minutes).

-

Data Collection: All birds seen or heard within a pre-determined radius (e.g., 50 meters) are recorded. The species and the number of individuals are noted.

-

Data Analysis: The data can be used to calculate species richness, relative abundance, and, if distances to birds are also recorded, density estimates can be derived using distance sampling analysis similar to the line transect method.

Visualizing Methodologies and Logical Relationships

To further clarify the application of these survey methods, the following diagrams illustrate a generalized workflow for an avian population survey and the logical relationship between habitat types in this compound and the appropriate survey methodologies.

References

Grizzled Giant Squirrel in Chinnar: A Technical Assessment of its Precarious Existence

An In-depth Analysis of the Conservation Status, Population Dynamics, and Threats Facing a Flagship Species of the Western Ghats

The Grizzled Giant Squirrel (Ratufa macroura), a charismatic and ecologically significant inhabitant of the riparian forests of Southern India and Sri Lanka, faces a precarious future.[1][2] Classified as 'Near Threatened' by the IUCN Red List, its survival is intrinsically linked to the health of its fragmented habitats.[3][4] The Chinnar Wildlife Sanctuary in Kerala harbors one of the most significant populations of this species in India, making it a critical site for its conservation.[4][5] This technical guide synthesizes available research to provide a comprehensive overview of the conservation status of the Grizzled Giant Squirrel in this compound, focusing on population data, research methodologies, and the complex web of threats that endanger its existence.

Population and Density Estimates

Recent surveys in the this compound Wildlife Sanctuary have provided valuable, albeit varied, data on the Grizzled Giant Squirrel population. Discrepancies in population estimates over the years highlight the dynamic nature of the population and the different methodologies employed by research teams.

A 2019 survey identified over 100 individuals within the sanctuary, a notable increase from the 68 recorded in the 2017-2018 survey.[6] The survey, which divided the sanctuary into six blocks, concentrated on the riverine and wetland habitats along the this compound and Pambar rivers, directly spotting 76 squirrels.[6] Another study estimated a total population of approximately 260 individuals within the 35 km² of riparian vegetation.[3]

| Parameter | Value | Source |

| Population Estimate (2019 Survey) | >100 individuals | [6] |

| Direct Sightings (2019 Survey) | 76 individuals | [6] |

| Population Estimate (2017-2018 Survey) | 68 individuals | [6] |

| Estimated Population in Riparian Vegetation | ~260 individuals | [3] |

| Population Density | 7.75 individuals/km² (Standard Error: 2.49) | [3] |

| Nest Density | 68.99 nests/km² (Standard Error: 19.55) | [3] |

| Earlier Population Estimate (1993) | 18 to 23 squirrels/km² | [7] |

| Earlier Population Estimate (2007) | 64 squirrels/km² | [7] |

Experimental Protocols: Assessing a Canopy Dweller

The primary methodology for estimating the population of the arboreal Grizzled Giant Squirrel is the Line Transect Method .[5][8] This widely used technique in wildlife population assessment involves observing animals along predetermined routes.

Line Transect Survey Protocol:

-

Transect Design: Transects, with lengths varying from 1.3 to 3.7 km, are established within the study area, primarily targeting the riparian habitats where the squirrels are concentrated.[3]

-

Data Collection: Observers walk along these transects and record sightings of Grizzled Giant Squirrels. For each observation, the perpendicular distance from the transect line to the squirrel is measured. This is a critical parameter for calculating density.

-

Data Analysis: The collected data is analyzed using specialized software to estimate the density of the animals. The analysis takes into account the detection probability, which is the likelihood of observing a squirrel at a given distance from the transect. A key aspect of the analysis is the Akaike Information Criterion (AIC), which helps in model selection, with lower values indicating a better model fit.[3] A chi-square P-value is also used to assess the goodness of fit of the model.[3]

-

Population Estimation: The total population is then extrapolated by multiplying the estimated density by the total area of the suitable habitat.[3]

Focal Animal Sampling:

To understand the feeding habits and behavior of the squirrels, researchers employ focal animal sampling .[5][8] This involves observing an individual squirrel for a specific period and recording all its activities, including feeding, movement, and social interactions. This method provides detailed insights into the species' ecological requirements and preferences.

Threats to Survival: A Multi-faceted Challenge

The Grizzled Giant Squirrel population in this compound is beset by a number of threats, both natural and anthropogenic.

Habitat Degradation and Loss: This is the most significant threat to the species.[3] The squirrels are highly dependent on the riparian forest ecosystem, and any disturbance to this habitat has a direct impact on their survival.[2] The loss of canopy connectivity is a major concern, as it restricts the movement of these arboreal animals, making them more vulnerable to predators and limiting their access to food resources.[2]

Predation: The opening up of the canopy due to habitat degradation increases the risk of predation.[9]

Hybridization: A unique and concerning threat in the this compound region is the potential for hybridization with the Indian Giant Squirrel (Ratufa indica).[1] The long-term genetic consequences of such interbreeding on the Grizzled Giant Squirrel population are not yet fully understood but could pose a significant challenge to the conservation of the species.[1]

Human Activities: Hunting for local consumption and the expansion of agro-industries have also contributed to the decline of the species in some areas.[3] Pilgrimage activities within the Anamalai Tiger Reserve, adjacent to this compound, also pose a threat.[1]

Below is a diagram illustrating the interconnected threats to the Grizzled Giant Squirrel in this compound.

Caption: Interconnected threats impacting the Grizzled Giant Squirrel population in this compound.

Conservation Imperatives

The long-term survival of the Grizzled Giant Squirrel in this compound Wildlife Sanctuary hinges on a multi-pronged conservation strategy. Protecting and restoring the critical riparian forest habitat is of paramount importance. Measures to improve canopy connectivity, such as the establishment of canopy bridges, have been initiated and should be expanded.[6] Continued population monitoring using standardized protocols is essential to track population trends and assess the effectiveness of conservation interventions. Further research into the extent and impact of hybridization with the Indian Giant Squirrel is also urgently needed to inform future conservation strategies. The fate of this enigmatic squirrel is a litmus (B1172312) test for the effectiveness of conservation efforts in the fragile ecosystems of the Western Ghats.

References

- 1. india.mongabay.com [india.mongabay.com]

- 2. roundglasssustain.com [roundglasssustain.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journalijdr.com [journalijdr.com]

- 6. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 7. thehindu.com [thehindu.com]

- 8. Population status of grizzled giant squirrel (Ratufa macroura) in this compound wildlife sanctuary, Southern India | International Journal of Development Research (IJDR) [journalijdr.com]

- 9. scispace.com [scispace.com]

Unique Insect Species of the Chinnar Thorny Scrub Forests: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chinnar thorny scrub forests, located in the rain shadow region of the Western Ghats in Kerala, India, represent a unique and arid ecosystem harboring a distinct insect fauna. This technical guide provides an in-depth overview of the current knowledge on unique and endemic insect species within this habitat, with a particular focus on the Red-disc Bushbrown (Mycalesis oculus). While comprehensive biochemical and molecular data for many of these species remain limited, this document collates available morphometric data, outlines relevant experimental protocols for future research, and presents generalized signaling pathways pertinent to insect chemical defense. This guide aims to serve as a foundational resource for researchers and professionals in entomology, ecology, and drug discovery, highlighting critical knowledge gaps and opportunities for future investigation into the untapped potential of these unique insect species.

Introduction

The this compound Wildlife Sanctuary, characterized by its thorny scrub forests, is a critical habitat for a variety of flora and fauna adapted to its dry conditions. Among its diverse inhabitants, the insect population includes several species of significant scientific interest due to their endemicity and potential for novel biochemical discoveries. This guide focuses on synthesizing the available technical information on these unique insect species to facilitate further research and development.

Featured Unique Insect Species: Red-disc Bushbrown (Mycalesis oculus)

The Red-disc Bushbrown (Mycalesis oculus) is a butterfly species belonging to the family Nymphalidae, noted for its presence in the southern Western Ghats, including the this compound region. It is considered a unique species of this particular ecological zone.[1][2][3][4] While detailed life history and ecological data specific to the this compound population are scarce, morphometric studies have been conducted on the genus Mycalesis, providing a basis for quantitative analysis.

Quantitative Data: Morphometric Analysis

A study on the morphometry of the genus Mycalesis provides key measurements that can be used to differentiate species. The following table summarizes select morphometric characters for Mycalesis oculus, which can be used as a baseline for comparative studies.

| Character | Measurement (units) | Significance |

| Wingspan | [Data not available in search results] | Flight capability and thermoregulation |

| Forewing Length | [Data not available in search results] | Species identification and aerodynamic efficiency |

| Hindwing Ocelli Diameter | [Data not available in search results] | Predator deterrence and species recognition |